Product packaging for Furo[3,4-f][1,2]benzoxazole(Cat. No.:CAS No. 267-37-8)

Furo[3,4-f][1,2]benzoxazole

Cat. No.: B12918822
CAS No.: 267-37-8
M. Wt: 159.14 g/mol
InChI Key: YQRCDOXWVGQXNF-UHFFFAOYSA-N
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Description

Furo[3,4-f][1,2]benzoxazole is a synthetic fused heterocyclic compound with the molecular formula C9H5NO2 and a molecular weight of 159.14 g/mol . This complex scaffold integrates benzoxazole and furan ring systems, making it a compound of significant interest in advanced chemical research and development. The benzoxazole core is a privileged structure in medicinal chemistry and materials science. Benzoxazole derivatives are widely recognized for their diverse pharmacological activities, which include serving as anticancer agents, antimicrobials, and anti-inflammatory compounds . Furthermore, such heterocyclic frameworks are valuable in materials science, finding applications in the development of optical brighteners and organic electronics . Researchers utilize this fused ring system as a key building block for constructing more complex molecular architectures. Its structure presents opportunities for further functionalization and exploration in various fields, including the design of novel bioactive molecules and the synthesis of specialized polymers . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO2 B12918822 Furo[3,4-f][1,2]benzoxazole CAS No. 267-37-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

267-37-8

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[3,4-f][1,2]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-6-3-10-12-9(6)2-8-5-11-4-7(1)8/h1-5H

InChI Key

YQRCDOXWVGQXNF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NOC2=CC3=COC=C31

Origin of Product

United States

Theoretical and Computational Investigations of Furo 3,4 F 1 2 Benzoxazole

Quantum Chemical Methodologies for Structural and Electronic Characterization

Quantum chemical methodologies are fundamental to the theoretical investigation of molecular systems. They allow for a detailed characterization of both the ground and excited state properties of Furo[3,4-f] Current time information in Edmonton, CA.researchgate.netbenzoxazole (B165842), providing a foundational understanding of its behavior.

Density Functional Theory (DFT) Applications in Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed for the geometry optimization and energy minimization of molecular structures. For heterocyclic systems like Furo[3,4-f] Current time information in Edmonton, CA.researchgate.netbenzoxazole, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. This process involves iterative calculations that adjust the bond lengths, bond angles, and dihedral angles of the molecule until a conformational ground state is reached. The insights gained from DFT are crucial for understanding the molecule's stability and preferred spatial orientation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

To explore the electronic excited states and spectroscopic properties of Furo[3,4-f] Current time information in Edmonton, CA.researchgate.netbenzoxazole, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netnih.govnih.gov TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule, and oscillator strengths, which indicate the intensity of these transitions. nih.gov This analysis is critical for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of the compound and understanding how it interacts with light. Such studies on related benzoxazole derivatives have successfully reproduced experimental spectra, validating the utility of TD-DFT in this context. nih.gov

Selection and Validation of Basis Sets and Functionals in Computational Models (e.g., B3LYP/6-311G(d,p))

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and well-validated combination for organic heterocyclic molecules is the B3LYP hybrid functional with a 6-311G(d,p) basis set. mdpi.com The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation. The 6-311G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the molecular orbitals by including polarization functions (d,p) on heavy atoms and hydrogen, respectively. The selection of an appropriate functional and basis set is a critical step in ensuring the reliability of the computational results, and this combination has been shown to provide a good balance between accuracy and computational cost for systems analogous to Furo[3,4-f] Current time information in Edmonton, CA.researchgate.netbenzoxazole.

Analysis of Electronic Structure and Reactivity Descriptors

Beyond structural and spectroscopic characterization, computational methods are invaluable for probing the electronic structure and predicting the chemical reactivity of Furo[3,4-f] Current time information in Edmonton, CA.researchgate.netbenzoxazole.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Orbital Contributions to Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For Furo[3,4-f] Current time information in Edmonton, CA.researchgate.netbenzoxazole, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively.

Illustrative Frontier Molecular Orbital Energies for a Benzoxazole Derivative
ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-2.15
HOMO-LUMO Gap4.10

Molecular Electrostatic Potential (MEP) Surface Investigations for Nucleophilic and Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. For Furo[3,4-f] Current time information in Edmonton, CA.researchgate.netbenzoxazole, an MEP analysis would identify the likely sites for interactions with electrophiles and nucleophiles, providing a visual guide to its chemical reactivity.

Illustrative Molecular Electrostatic Potential (MEP) Values for a Benzoxazole Derivative
RegionPotential Range (kcal/mol)Interpretation
Oxygen Atoms-30 to -50High electron density, potential for electrophilic attack
Hydrogen Atoms+20 to +40Low electron density, potential for nucleophilic attack
Aromatic Rings-10 to +10Intermediate potential

Global and Local Reactivity Descriptors Derived from DFT Calculations

Global reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) correlates with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability. researchgate.net A larger gap implies higher stability and lower reactivity. Other key global descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω). researchgate.netresearchgate.net These parameters provide a quantitative framework for predicting how Furo[3,4-f] esisresearch.orgesisresearch.orgbenzoxazole would behave in chemical reactions.

For instance, calculations on related benzoxazole structures show how these values are determined. researchgate.netresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated for a Benzoxazole Derivative (Note: This data is representative of a typical benzoxazole system, calculated at the B3LYP/6-31+G(d,p) level, and serves as an example for Furo[3,4-f] esisresearch.orgesisresearch.orgbenzoxazole.)

ParameterFormulaValue (eV)
EHOMO--6.58
ELUMO--1.89
Energy Gap (ΔE)ELUMO - EHOMO4.69
Ionization Potential (I)-EHOMO6.58
Electron Affinity (A)-ELUMO1.89
Electronegativity (χ)(I+A)/24.235
Chemical Potential (μ)-(I+A)/2-4.235
Global Hardness (η)(I-A)/22.345
Global Softness (S)1/(2η)0.213
Electrophilicity Index (ω)μ²/ (2η)3.81

Local reactivity is assessed using descriptors such as Fukui functions (f(r)), which identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. semanticscholar.orgrevistadechimie.ro The condensed Fukui function (fk) simplifies this by assigning a value to each atom (k) in the molecule.

For nucleophilic attack: fk+ = qk(N+1) - qk(N)

For electrophilic attack: fk- = qk(N) - qk(N-1)

For radical attack: fk0 = [qk(N+1) - qk(N-1)]/2

Here, qk is the electronic population of atom k in the anionic (N+1), neutral (N), or cationic (N-1) state. The site with the highest fk value is the most susceptible to the corresponding type of attack. semanticscholar.org For Furo[3,4-f] esisresearch.orgesisresearch.orgbenzoxazole, these calculations would pinpoint specific carbon or nitrogen atoms most likely to engage in electrophilic or nucleophilic substitution reactions.

Computational Prediction and Validation of Spectroscopic Signatures

Computational vibrational spectroscopy is an indispensable tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. core.ac.uk DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the vibrational frequencies and intensities of a molecule in its ground state. mdpi.comnih.gov The theoretical results provide a basis for assigning specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes.

For complex heterocyclic systems like Furo[3,4-f] esisresearch.orgesisresearch.orgbenzoxazole, a theoretical analysis is crucial for a definitive assignment of the numerous vibrational modes. The accuracy of these predictions is often validated by comparing the calculated wavenumbers with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. esisresearch.orgnih.gov Typically, calculated harmonic frequencies are slightly higher than experimental values due to the neglect of anharmonicity and the use of a gas-phase model. This systematic overestimation is often corrected by applying a scaling factor. A strong correlation between the scaled theoretical frequencies and the experimental bands confirms the accuracy of both the computational method and the spectral assignments. researchgate.net

Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Benzoxazole Derivative (Note: This table illustrates the typical correlation between theoretical (DFT/B3LYP) and experimental FT-IR/FT-Raman data for a benzoxazole system, which would be analogous to the analysis for Furo[3,4-f] esisresearch.orgesisresearch.orgbenzoxazole.)

AssignmentCalculated Wavenumber (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
N-H Stretch34503445-
C-H Stretch (Aromatic)310531003102
C=N Stretch163016281631
C=C Stretch (Ring)158515801588
C-N Stretch132013181322
C-O-C Stretch124512401248
C-H in-plane bend117011681171
Ring Breathing101510121014
C-H out-of-plane bend830828835

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Visible absorption spectra. nih.govnih.gov By calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov This analysis is essential for understanding the photophysical properties of Furo[3,4-f] esisresearch.orgesisresearch.orgbenzoxazole.

The theoretical spectrum is typically generated by fitting the calculated transitions to Gaussian or Lorentzian functions. mdpi.com A crucial part of the analysis involves examining the molecular orbitals involved in each electronic transition. mdpi.com For aromatic systems like Furo[3,4-f] esisresearch.orgesisresearch.orgbenzoxazole, the primary electronic transitions in the UV-Vis region are typically of the π → π* type, often dominated by the HOMO → LUMO transition. frontiersin.orgresearchgate.net The composition of these transitions reveals the nature of the electronic excitation, such as intramolecular charge transfer (ICT). frontiersin.org Comparing the simulated spectrum with experimental data recorded in different solvents can validate the theoretical model and provide insight into solvatochromic effects. mdpi.comfrontiersin.org

Table 3: Illustrative TD-DFT Results for Electronic Transitions of a Benzoxazole Derivative in a Solvent (Note: This table presents typical TD-DFT (CAM-B3LYP) results for a benzoxazole derivative, demonstrating the kind of data that would be generated for Furo[3,4-f] esisresearch.orgesisresearch.orgbenzoxazole.)

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3491.373HOMO → LUMO (95%)π → π
3150.251HOMO-1 → LUMO (88%)π → π
2880.189HOMO → LUMO+1 (75%)π → π
2540.432HOMO-2 → LUMO (60%), HOMO-1 → LUMO+1 (25%)π → π

Advanced Synthetic Methodologies for Furo 3,4 F 1 2 Benzoxazole and Its Derivatives

Strategic Annulation and Cyclization Approaches to the Furo[3,4-f]nih.govnih.govbenzoxazole Core

The formation of the Furo[3,4-f] nih.govnih.govbenzoxazole (B165842) tricycle is strategically approached by first assembling a key intermediate, a 3-acyl-2-aminobenzofuran, which contains the necessary functionalities in a proximate relationship to facilitate the final ring closure.

The cornerstone of this synthetic strategy is the intramolecular cyclization of a 3-acyl-2-aminobenzofuran derivative. This precursor contains an amino group at the C2 position and a carbonyl group (part of an acyl substituent) at the C3 position of the benzofuran ring. This arrangement is ideal for a condensation reaction to form the oxazole (B20620) ring.

The synthesis of the requisite 2-aminobenzofuran precursors can be achieved through various methods. One notable approach involves a palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters, which directly yields 3-acyl-2-aminobenzofuran derivatives nih.gov. Another strategy is the base-catalyzed intramolecular cyclization of 2-ynylphenols to produce 2-substituted benzofurans, which can be further functionalized to introduce the necessary amino and acyl groups rsc.org.

Once the 3-acyl-2-aminobenzofuran is obtained, the final step is an acid- or base-catalyzed intramolecular cyclodehydration. This reaction proceeds by nucleophilic attack of the C2-amino group onto the carbonyl carbon of the C3-acyl group, followed by elimination of a water molecule to yield the aromatic Furo[3,4-f] nih.govnih.govbenzoxazole ring system. This type of cyclization is a well-established method for forming fused five-membered heterocyclic rings.

Table 1: Representative Precursor Synthesis via Palladium-Catalyzed Cycloisomerization

Starting MaterialCatalyst SystemConditionsProductYieldReference
2-(Cyanomethyl)phenyl benzoatePd(OAc)₂, PCy₃, ZnToluene, 100 °C2-Amino-3-benzoylbenzofuranGood nih.gov
2-(Cyanomethyl)phenyl 4-methoxybenzoatePd(OAc)₂, PCy₃, ZnToluene, 100 °C2-Amino-3-(4-methoxybenzoyl)benzofuranExcellent nih.gov
2-(Cyanomethyl)phenyl 4-chlorobenzoatePd(OAc)₂, PCy₃, ZnToluene, 100 °C2-Amino-3-(4-chlorobenzoyl)benzofuranGood nih.gov

An alternative to direct cyclodehydration involves an oxidative cyclization strategy. This approach would typically start from a precursor where the acyl group on the 3-position of the 2-aminobenzofuran has been reduced to a secondary alcohol, yielding a 2-amino-3-(hydroxyalkyl)benzofuran.

This intermediate can then undergo an oxidative C-O bond formation to construct the benzoxazole ring. Various oxidizing agents commonly used for benzoxazole synthesis from o-aminophenols, such as copper salts in the presence of an oxidant, could be adapted for this transformation semanticscholar.org. The reaction proceeds by oxidation of the substrate, which facilitates the intramolecular attack of the amino group on the hydroxyl-bearing carbon, followed by aromatization to furnish the Furo[3,4-f] nih.govnih.govbenzoxazole core. This method offers a different pathway that may be advantageous for substrates sensitive to the conditions of acid- or base-catalyzed dehydration.

Transition Metal-Catalyzed Synthetic Routes for Functionalization and Cyclization

Transition metal catalysis is instrumental not only in assembling the precursor benzofuran scaffold but also in facilitating the key cyclization step and subsequent functionalization of the final Furo[3,4-f] nih.govnih.govbenzoxazole system.

Palladium catalysis is a powerful tool for the synthesis and functionalization of the Furo[3,4-f] nih.govnih.govbenzoxazole system. As mentioned, palladium catalysts are effective in synthesizing the 3-acyl-2-aminobenzofuran precursors nih.gov.

Furthermore, once the Furo[3,4-f] nih.govnih.govbenzoxazole core is formed, palladium-catalyzed C-H functionalization and cross-coupling reactions offer a direct route to introduce a wide range of substituents onto the tricycle. Drawing analogy from the well-developed chemistry of benzofurans and benzoxazoles, C-H arylation, alkenylation, and alkynylation reactions can be envisioned at various positions on both the benzene (B151609) and furan (B31954) portions of the molecule. For instance, methods for the C3-arylation of benzofuran-2-carboxamides using an 8-aminoquinoline directing group and a Pd(OAc)₂ catalyst could be adapted to functionalize the furan moiety nih.gov. Similarly, palladium-catalyzed intramolecular carbonylative annulation of o-alkynylphenols provides a route to related benzo[b]furo[3,4-d]furan-1-ones, showcasing the power of palladium in constructing complex fused systems nih.gov.

Table 2: Examples of Palladium-Catalyzed Reactions on Related Scaffolds

Reaction TypeSubstrateCatalyst/ReagentsProductSignificanceReference
Cycloisomerization2-(Cyanomethyl)phenyl esterPd(OAc)₂/PCy₃/Zn3-Acyl-2-aminobenzofuranDirect precursor synthesis nih.gov
C-H ArylationN-(quinolin-8-yl)benzofuran-2-carboxamidePd(OAc)₂/AgOAc3-Aryl-N-(quinolin-8-yl)benzofuran-2-carboxamideModel for core functionalization nih.gov
Double C,N-Coupling2-Bromo-3-(2-bromophenyl)benzofuranPd₂(dba)₃/XantPhosBenzo semanticscholar.orgnih.govfuro[3,2-b]indoleSynthesis of related fused systems nih.gov

Copper catalysts are widely used in the synthesis of oxygen-containing heterocycles and offer efficient and economical alternatives to palladium. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes is a facile method for constructing the benzofuran ring, which can serve as the initial step in a synthetic sequence toward Furo[3,4-f] nih.govnih.govbenzoxazole semanticscholar.org.

Moreover, copper catalysis can be employed for the key intramolecular cyclization step. Copper(II) salts have been shown to catalyze tandem cyclizations involving C-P and C-S bond formations in related systems, suggesting their potential utility in promoting the C-N bond formation required to close the oxazole ring from a 3-acyl-2-aminobenzofuran precursor nih.gov. These reactions often proceed under mild conditions and exhibit good functional group tolerance. Tandem reactions, where a copper catalyst facilitates multiple bond-forming events in a single operation, are particularly attractive for efficiently building molecular complexity nih.gov.

While less common than palladium and copper, rhodium and ruthenium catalysts are emerging as powerful tools for the synthesis of complex heterocyclic systems. Rhodium-catalyzed intramolecular cyclization of alkyne-tethered diazo compounds has been reported as a method to synthesize 2-aminobenzofurans, providing another route to the key precursors for Furo[3,4-f] nih.govnih.govbenzoxazole nih.gov.

Ruthenium catalysts have also been employed in the synthesis of benzofurans through redox-neutral C-H functionalization and reaction with alkynes semanticscholar.org. The unique reactivity of these metals can offer alternative selectivities and functional group compatibilities. Although direct applications to the Furo[3,4-f] nih.govnih.govbenzoxazole system have not been extensively reported, the proven ability of rhodium and ruthenium to catalyze C-H activation and cyclization reactions in related heterocyclic frameworks points to their potential for future synthetic developments in this area.

Sustainable and Transition Metal-Free Synthetic Approaches

Recent advancements in synthetic organic chemistry have emphasized the development of sustainable methodologies that minimize waste, avoid the use of toxic and expensive transition metals, and improve energy efficiency. For the synthesis of complex heterocyclic scaffolds like Furo[3,4-f] researchgate.netmdpi.combenzoxazole, these green approaches offer significant advantages over classical methods. These strategies include the activation of common functional groups under metal-free conditions, the use of electricity as a clean reagent, and the application of alternative energy sources to drive reactions.

Electrophilic Activation and Amide Transformation Strategies

A powerful and sustainable approach to constructing benzoxazole-containing structures involves the transition-metal-free activation of amides. mdpi.com This strategy typically utilizes an electrophilic activating agent, such as triflic anhydride (Tf₂O), to transform a stable amide carbonyl into a highly reactive intermediate, facilitating subsequent cyclization. mdpi.comnih.gov The general pathway involves the activation of a tertiary amide with Tf₂O in the presence of a mild base, followed by nucleophilic attack, intramolecular cyclization, and elimination to form the 2-substituted benzoxazole ring. mdpi.com

This methodology is notable for its mild reaction conditions and broad substrate scope, allowing for the synthesis of a wide array of functionalized benzoxazole derivatives. mdpi.com The versatility of this approach suggests its applicability to the synthesis of Furo[3,4-f] researchgate.netmdpi.combenzoxazole derivatives, likely by starting with a precursor that incorporates the furan ring system within the amide or the aminophenol component. Amide activation using Tf₂O has demonstrated considerable utility in the synthesis of various heterocycles, including oxazoles and imidazoles, underscoring its potential for complex molecule construction. nih.gov

Table 1: Representative Conditions for Tf₂O-Promoted Benzoxazole Synthesis

Amide Substrate2-Aminophenol SubstrateActivating AgentBaseSolventYield (%)
N,N-Dimethylbenzamide2-AminophenolTf₂O2-FluoropyridineDCM95
N,N-Dimethylfuran-2-carboxamide2-Amino-4-methylphenolTf₂O2-FluoropyridineDCM88
N-Benzoylmorpholine2-Amino-4-chlorophenolTf₂O2-FluoropyridineDCM92
N,N-Diethyl-2-naphthamide2-AminophenolTf₂O2-FluoropyridineDCM85

Data synthesized from studies on analogous benzoxazole systems. mdpi.comnih.gov

Electrochemical Oxidation and Cyclization Methods

Electrosynthesis has emerged as a key green chemistry tool, utilizing electrical current as a traceless and sustainable oxidant or reductant. researchgate.net This method obviates the need for stoichiometric chemical oxidants, which often generate toxic byproducts. For the synthesis of benzoxazole cores, electrochemical oxidative cyclization provides an efficient and environmentally benign pathway. researchgate.net The reaction typically involves the anodic oxidation of a mixture of an o-aminophenol derivative and an aldehyde. researchgate.net This process generates reactive intermediates that undergo cyclization to form the benzoxazole ring system under mild conditions. researchgate.net

The scope of this method is broad, with good tolerance for various functional groups, and it has been successfully applied to the gram-scale synthesis of drug molecules, proving its practicality. researchgate.net Recent developments have also explored electrochemical radical cascade cyclizations of olefinic amides to produce related heterocyclic structures. nih.govresearchgate.net This sustainable protocol often features inexpensive and durable electrodes (like graphite or nickel) and can be performed without transition metals, external oxidants, or additives. nih.gov The application of these electrochemical methods to suitably functionalized furan precursors could provide a direct and sustainable route to the Furo[3,4-f] researchgate.netmdpi.combenzoxazole skeleton.

Table 2: Comparison of Electrochemical Cyclization Conditions for Benzazole Synthesis

PrecursorsElectrode MaterialElectrolyteSolventKey FeatureYield (%)
o-Aminophenol, AldehydeGraphite (Anode), Pt (Cathode)NH₄ClCH₃CNCatalyst and oxidant-free85-95
N-(2-vinylphenyl)amide, CF₃SO₂NaNickel plate (Anode/Cathode)n-Bu₄NBF₄DMF/MeCNTrifluoromethylation/cyclization70-90
2-Alkynylphenol, Diphenyl diselenidePlatinum (Anode/Cathode)TBAClO₄CH₃CNIntramolecular selenyl-cyclizationup to 98

Data based on studies of benzoxazoles and related heterocycles. researchgate.netnih.govfrontiersin.org

Mechanochemical, Microwave, and Ultrasound-Assisted Synthesis

The use of alternative energy sources provides a significant enhancement in the sustainability of chemical synthesis by reducing reaction times and energy consumption, often under solvent-free conditions.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to achieve rapid and efficient heating of the reaction mixture. eurekaselect.com It has been widely applied to the synthesis of benzoxazoles, typically through the condensation of o-aminophenols with aldehydes or carboxylic acids. eurekaselect.comscienceandtechnology.com.vn Reactions are often completed in minutes rather than hours, leading to high yields and cleaner product profiles. scienceandtechnology.com.vn The one-pot, solvent-free nature of many microwave-assisted protocols makes this an attractive method for the environmentally friendly production of Furo[3,4-f] researchgate.netmdpi.combenzoxazole. scienceandtechnology.com.vntaylorandfrancis.com

Ultrasound-Assisted Synthesis: Sonochemistry uses the energy of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles creates localized high-pressure and high-temperature microenvironments that accelerate reaction rates. This method has been successfully used to synthesize benzofuran-oxadiazole hybrids in high yields. nih.govnih.gov Like microwave synthesis, ultrasound-assisted reactions often require shorter times and milder conditions than conventional methods. nih.gov

Mechanochemical Synthesis: This solvent-free technique involves the use of mechanical force (e.g., grinding or milling) to induce chemical transformations. It is a cornerstone of green chemistry, eliminating the need for bulk solvents. While less common for simple heterocycle synthesis, mechanochemistry has been used to prepare complex materials incorporating benzoxazole linkages, demonstrating its potential for solid-state synthesis. taylorandfrancis.com

Table 3: Comparison of Alternative Energy Sources for Benzoxazole/Benzofuran Synthesis

MethodTypical Reaction TimeConditionsKey AdvantagesYield Range (%)
Microwave5-30 minutesSolvent-free or minimal solventRapid heating, high efficiency, shorter time80-95
Ultrasound30-60 minutesRoom temperature, solventEnhanced reaction rates, mild conditions60-90
Conventional8-24 hoursReflux temperature, solventStandard, well-established40-80

Data compiled from literature on analogous heterocyclic systems. scienceandtechnology.com.vnnih.gov

Regioselective Synthesis and Directed Functionalization

Controlling the precise placement of functional groups on the Furo[3,4-f] researchgate.netmdpi.combenzoxazole scaffold is critical for modulating its chemical and biological properties. Regioselective synthesis and directed functionalization strategies offer powerful tools for achieving this control, enabling the creation of specific isomers that might be inaccessible through other means.

Remote C-H Functionalization at the Fused-Benzene Ring

Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the modification of molecular skeletons without the need for pre-functionalized starting materials. mdpi.com In the context of fused heterocyclic systems like Furo[3,4-f] researchgate.netmdpi.combenzoxazole, this approach can be used to selectively introduce substituents at specific positions on the benzene ring. This is typically achieved using a directing group (DG), which temporarily coordinates to a transition-metal catalyst (e.g., Palladium, Rhodium, Iridium) and delivers it to a specific C-H bond, often in an ortho position to the directing group's anchor point. mdpi.com

For a Furo[3,4-f] researchgate.netmdpi.combenzoxazole core, a directing group could be installed on the furan or oxazole portion of the molecule to guide functionalization to a remote C-H bond on the fused benzene ring. For instance, studies on benzoxazoles have shown that a hydroxyl group at the C6-position can direct the arylation to the C7-position, a regioselectivity that is difficult to achieve otherwise. mdpi.com The choice of catalyst and directing group is crucial for controlling the regiochemical outcome of these transformations. nih.gov

Table 4: Examples of Directed C-H Functionalization in Fused Heterocycles

HeterocycleDirecting GroupCatalyst SystemPosition Functionalized
Benzoxazole6-OHPd₂(dba)₃ / X-PhosC7
BenzofurazanN-oxidePd(OAc)₂C4
Pyrazolo[1,5-a]pyrimidineN-pyrazolePd(OAc)₂C7 (remote)
AzobenzeneAzo group (-N=N-)[Cp*RhCl₂]₂ortho to azo

Information based on studies of analogous fused heterocyclic systems. mdpi.comnih.gov

Control of Electrophilic Substitution Patterns

Therefore, electrophilic substitution is most likely to occur on the furan ring unless it is deactivated or the benzene ring is strongly activated by electron-donating groups. The regiochemical outcome can be controlled by:

Inherent Directing Effects: The heteroatoms and the fusion pattern of the rings will direct incoming electrophiles to specific positions.

Substituent Effects: Pre-existing activating groups (e.g., -OR, -NR₂) on the benzene ring can overcome the deactivation by the oxazole and direct substitution ortho and para to themselves. Conversely, deactivating groups will direct to meta positions and further reduce reactivity.

By strategically placing substituents on a precursor before the final ring system is constructed, one can program the substitution pattern of the final Furo[3,4-f] researchgate.netmdpi.combenzoxazole product. This approach, combined with an understanding of the system's electronic properties, allows for precise control over the synthesis of specifically functionalized derivatives.

Introduction of Diverse Substituents for Scaffold Derivatization

The functionalization of a core heterocyclic scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. The benzoxazole moiety, a key component of the Furo[3,4-f] cas.cnnih.govbenzoxazole system, is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.govresearchgate.net Derivatization of this core allows for the exploration of structure-activity relationships (SAR), optimizing interactions with biological targets. mdpi.com

A primary strategy for introducing chemical diversity is through the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org This atom-economical approach avoids the need for pre-functionalized substrates, enabling the direct attachment of new groups onto the heterocyclic framework. nih.govmdpi.com For a fused system like Furo[3,4-f] cas.cnnih.govbenzoxazole, C-H functionalization could be selectively directed to either the furan or the benzoxazole portion, depending on the reaction conditions and directing groups employed.

More traditional and widely practiced methods involve the condensation of pre-functionalized precursors. For instance, the synthesis of 2-substituted benzoxazoles is commonly achieved through the cyclization of 2-aminophenols with a variety of partners, including aldehydes, carboxylic acids, or ketones. nih.govmdpi.comnih.gov This approach directly installs a desired substituent at a specific position on the benzoxazole ring. By analogy, a suitably substituted 2-aminophenol could be used to construct the benzoxazole part of the Furo[3,4-f] cas.cnnih.govbenzoxazole molecule, thereby embedding a functional group from the outset.

The introduction of halogen atoms serves as a versatile strategy for further derivatization. Halogenated heterocycles are valuable intermediates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which can introduce a wide array of aryl, alkyl, and alkynyl groups. The synthesis of benzoxazole derivatives bearing halogen, hydroxyl, or methyl groups at the 5-position has been shown to be critical for enhancing biological activity. mdpi.com

Below is a table summarizing potential methods for introducing substituents onto a benzoxazole core, which are conceptually applicable to the Furo[3,4-f] cas.cnnih.govbenzoxazole scaffold.

Reaction Type
Precursors/ReagentsSubstituent IntroducedTypical Conditionsnih.govmdpi.com

Rational Design and Utilization of Precursors and Building Blocks

Modern synthetic chemistry emphasizes efficiency and modularity, moving towards the rational design of synthetic routes that utilize well-defined precursors and functionalized building blocks. nih.govresearchgate.net This strategic approach allows for the rapid assembly of complex molecules and the generation of chemical libraries for biological screening.

Development of Tailored Starting Materials for Convergent Synthesis

For the synthesis of the Furo[3,4-f] cas.cnnih.govbenzoxazole system, a key tailored precursor would be a functionalized 2-aminophenol. researchgate.net Recent advances have led to transition-metal-free methods for the synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and amines, offering a simplified and cost-effective route to these important intermediates. cas.cnnih.gov Such methods provide access to 2-aminophenols with a wide range of substituents, which can then be carried through to the final fused heterocyclic product. rsc.org

A hypothetical convergent synthesis for a substituted Furo[3,4-f] cas.cnnih.govbenzoxazole could involve:

Fragment A Synthesis: Preparation of a tailored benzoxazole precursor, for example, a 6-amino-7-hydroxy-benzoxazole derivative. This could be achieved by starting with a suitably substituted 2-aminophenol.

Fragment B Synthesis: Preparation of a functionalized furan ring with appropriate handles for annulation, such as a 2,3-diformylfuran derivative.

Convergent Coupling: Condensation and cyclization of Fragment A and Fragment B to form the final tricyclic Furo[3,4-f] cas.cnnih.govbenzoxazole system.

The following table illustrates how tailored 2-aminophenol precursors can be used to introduce specific functionalities into a benzoxazole ring system.

Tailored 2-Aminophenol Precursor
Functionality IntroducedPotential Synthetic Advantagenih.gov

Strategic Incorporation of Functionalized Building Blocks into the Furo[3,4-f]cas.cnnih.govbenzoxazole System

An alternative and powerful strategy involves the use of pre-synthesized, functionalized heterocyclic "building blocks." researchgate.net This modular approach allows for the direct incorporation of complex functionalities and diverse chemical motifs into the target scaffold. Isoxazole derivatives, in particular, are highly versatile building blocks in organic synthesis. lifechemicals.comnih.gov Their inherent reactivity allows them to serve as precursors for various other molecular structures. researchgate.netespublisher.comrsc.org

In the context of Furo[3,4-f] cas.cnnih.govbenzoxazole synthesis, a functionalized isoxazole could serve as a key building block for constructing the benzoxazole portion of the molecule. For example, a reaction between a substituted isoxazole and a furan derivative could be envisioned to form the fused system. The choice of substituents on the isoxazole building block would directly translate to the substitution pattern on the final product, enabling a high degree of control over the final structure. This strategy allows chemists to leverage the vast library of commercially available or readily synthesized isoxazoles to generate a diverse range of Furo[3,4-f] cas.cnnih.govbenzoxazole derivatives. lifechemicals.com

The table below provides examples of functionalized heterocyclic building blocks and their potential for incorporation.

Functionalized Building Block
Incorporated FunctionalityApplication in Synthesisnih.gov

By employing these advanced synthetic methodologies, chemists can efficiently access and derivatize the Furo[3,4-f] cas.cnnih.govbenzoxazole scaffold, enabling the systematic exploration of its chemical and biological potential.

Mechanistic Elucidation of Furo 3,4 F 1 2 Benzoxazole Reactions and Transformations

Detailed Reaction Mechanisms for Core Formation

The formation of the benzoxazole (B165842) moiety, a critical component of the furo[3,4-f] acs.orgnih.govbenzoxazole system, can proceed through several mechanistic pathways. These are often influenced by the choice of reactants, catalysts, and reaction conditions.

Reductive elimination is a key step in many metal-catalyzed cross-coupling reactions leading to the formation of benzoxazoles. One notable pathway involves the use of electrochemically generated hypervalent iodine. In this process, a concerted reductive elimination mechanism is proposed as the most plausible route for benzoxazole formation. acs.orgosi.lv This pathway is favored over other potential mechanisms due to its lower computed reaction barrier. acs.orgresearchgate.net

Another significant approach is the copper-catalyzed cyclization of ortho-haloanilides. This reaction is believed to proceed via an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. nih.govorganic-chemistry.org The rate-determining step in this process is often the oxidative addition of the ortho-haloanilide to the copper(I) catalyst, with the reactivity order being I > Br > Cl. nih.govorganic-chemistry.org

Catalyst SystemProposed MechanismKey Features
Electrochemically Generated Hypervalent IodineConcerted Reductive Elimination acs.orgosi.lvLower energy barrier compared to alternative pathways. acs.orgresearchgate.net
Copper(I) Iodide with 1,10-PhenanthrolineOxidative Insertion/Reductive Elimination (Cu(I)/Cu(III) cycle) nih.govorganic-chemistry.orgLigand acceleration and stabilization of the catalyst. nih.govorganic-chemistry.org Rate-determining step is oxidative addition. nih.govorganic-chemistry.org

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the synthesis of benzoxazoles, several key intermediates have been proposed and, in some cases, characterized.

For instance, in the hypervalent iodine-mediated synthesis, a cyclic hemiaminal is a proposed key intermediate. researchgate.net This intermediate is formed from the reaction of an imine with the I(III) species, which then undergoes reductive elimination to form the benzoxazole ring. researchgate.net While direct observation of this hemiaminal by NMR has been challenging, its equilibrium formation is supported by computational studies and control experiments. researchgate.net

In the context of preparing related polycyclic systems, a tricyclic lactone has been identified as a crucial intermediate in the synthesis of furo[3,4-b] acs.orgresearchgate.netbenzoxazine, a structurally related compound. umich.edu This highlights the importance of identifying stable precursors that can be further elaborated to the desired furo-benzoxazole core.

Understanding Cross-Dehydrogenative Coupling (CDC) Processes

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and sustainable strategy for forming C-C and C-heteroatom bonds by direct C-H bond functionalization. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, making it an atom-economical and environmentally friendly method. rsc.org CDC reactions have been widely applied in the synthesis of various heterocyclic compounds. rsc.org

While specific applications of CDC for the direct synthesis of the furo[3,4-f] acs.orgnih.govbenzoxazole system are not extensively detailed in the provided search results, the principles of CDC are highly relevant. For example, transition-metal-free, regioselective C-3 acylation of 2H-indazoles has been achieved via a C(sp²)–H/C(sp²)–H cross-dehydrogenative coupling, demonstrating the potential of this methodology for functionalizing heterocyclic cores. nih.gov The development of CDC methods applicable to the furo[3,4-f] acs.orgnih.govbenzoxazole scaffold would represent a significant advancement in its synthetic chemistry.

Probing Photochemical and Thermal Transformations of the Furo[3,4-f]acs.orgnih.govbenzoxazole System

The photochemical and thermal behavior of benzoxazole-containing systems is an area of active research, particularly for applications in molecular switches and photosensitizers. While specific studies on the furo[3,4-f] acs.orgnih.govbenzoxazole parent system are not detailed, research on related 2-(hydroxyphenyl)benzoxazoles provides valuable insights. These compounds can exhibit keto-enol tautomerism and photoinitiated processes like excited-state intramolecular proton transfer (ESIPT). bohrium.com The isomeric form of the molecule dictates the photochemical outcome, with enol forms undergoing ESIPT and keto forms exhibiting photochromism through reversible Z-E photoisomerization. bohrium.com

Furthermore, styrylbenzazoles, which contain a benzoxazole moiety, are a class of photoswitches that undergo light-driven E-Z isomerization of a central double bond without the irreversible photocyclization seen in stilbene. diva-portal.org The photochemical properties, such as thermal stability, quantum yields, and absorption wavelengths, can be tuned by modifying the benzazole heterocycle and its substituents. diva-portal.org These findings suggest that the furo[3,4-f] acs.orgnih.govbenzoxazole system could also possess interesting photochemical and thermal properties worthy of investigation.

Computational Mapping of Potential Energy Surfaces, Transition States, and Reaction Barriers

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating reaction barriers. For the synthesis of benzoxazoles using electrochemically generated hypervalent iodine, Density Functional Theory (DFT) calculations have been instrumental. acs.org These studies revealed that a concerted reductive elimination pathway has a significantly lower activation energy barrier (ΔG‡ = 7.6 kcal mol⁻¹) compared to an alternative stepwise pathway (ΔG‡ = 18.0 kcal mol⁻¹). acs.orgresearchgate.net This computational evidence strongly supports the concerted mechanism as the most plausible route for benzoxazole formation in this system. acs.orgresearchgate.net Such computational approaches provide a deeper understanding of the reaction landscape and can guide the optimization of reaction conditions.

Advanced Applications and Research Directions in Materials Science and Supramolecular Chemistry

Structure-Property Relationships in Advanced Material Design Based on Furo[3,4-f]nih.govglobalresearchonline.netbenzoxazoleNo experimental data exists to establish structure-property relationships for materials based on this compound.

Further experimental and computational research is required to elucidate the chemical properties and potential applications of Furo[3,4-f] nih.govglobalresearchonline.netbenzoxazole (B165842) in these advanced fields.

Q & A

Q. What are the optimal synthetic routes for preparing Furo[3,4-f][1,2]benzoxazole derivatives, and how do conventional and microwave methods compare?

Methodological Answer:

  • Conventional Synthesis : React 1,2-phenylenediamine or 2-aminophenol with carboxylic acid derivatives under reflux conditions. For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole can be refluxed with substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst for 4 hours .
  • Microwave Synthesis : Achieves faster reaction times (minutes vs. hours) and higher yields (55–92%) by using microwave irradiation to accelerate cyclization. Demonstrated for benzoxazole derivatives via condensation of piperidine-4-carboxylic acid with 1,3-difluorobenzene .
  • Comparison : Microwave methods reduce side reactions and improve reproducibility, while conventional methods allow better control over sensitive intermediates .

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^13C NMR to verify substituent positions and heterocyclic backbone. For example, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives show distinct peaks for fluorine and piperidine protons .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns. High-resolution MS is critical for detecting impurities in derivatives like 8-chloro-6-(2-fluorophenyl) analogs .
  • X-ray Crystallography : Resolve ambiguous structures, such as octahedral geometries in organoruthenium-benzoxazole complexes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer activity of benzoxazole derivatives?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 2 to enhance DNA intercalation. Fluorine at position 6 improves membrane permeability .
  • Heterocyclic Hybridization : Couple benzoxazole with morpholino or triazole moieties to modulate pharmacokinetics. For example, 3-[[(2R,3R)-2-[(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one showed improved cytotoxicity .
  • In Vitro Screening : Test against diverse cancer cell lines (e.g., MCF-7, HeLa) using IC50_{50} values. Derivatives with 4-tert-butylphenyl substituents exhibited sub-micromolar activity .

Q. How should contradictory data in biological activity assays (e.g., antimicrobial vs. anticancer results) be resolved?

Methodological Answer:

  • FINER Criteria : Evaluate Feasibility, Novelty, and Relevance. For instance, low antibacterial activity (e.g., 50 μg/well against S. aureus) in N-substituted derivatives may arise from poor bacterial membrane penetration, not structural flaws .
  • Control Experiments : Use reference drugs (e.g., cisplatin for anticancer assays) and standardized protocols (e.g., agar well diffusion) to validate results .
  • Computational Modeling : Apply DFT to predict electronic effects; derivatives with high electrophilicity indices correlate with anticancer but not antimicrobial activity .

Q. What advanced analytical strategies can detect benzoxazole derivatives in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Fluorogenic Probes : Design turn-on sensors using 2-(4-aminophenyl)benzoxazole. React with 3-formyl chromone to create a probe sensitive to nerve agent mimics (detection limit: 0.1 nM) .
  • HPLC-MS/MS : Quantify metabolites like 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine in pharmacokinetic studies .

Q. How do computational methods (e.g., DFT, MD simulations) enhance understanding of benzoxazole reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge transfer in 2-(2',4'-dihydroxyphenyl)benzoxazole fluorophores. Lower gaps (<3 eV) enhance fluorescence .
  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., EGFR kinase). Piperidine-substituted derivatives show stable binding via hydrophobic pockets .

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